molecular formula C12H13NO3 B1409190 2-Methoxyethyl (3-ethynylphenyl)carbamate CAS No. 1816945-63-7

2-Methoxyethyl (3-ethynylphenyl)carbamate

Cat. No. B1409190
M. Wt: 219.24 g/mol
InChI Key: XWVCBZKCIRIRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-Methoxyethyl (3-ethynylphenyl)carbamate” consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of 2,3-disubstituted Indole and Carbazole Derivatives The synthesis of 2,3-disubstituted indole through palladium(II)-catalyzed cyclization with alkenylation reactions of ethyl 2-ethynylphenylcarbamate derivatives offers insights into the versatility of 2-Methoxyethyl (3-ethynylphenyl)carbamate in chemical synthesis. This method enables the creation of 2-substituted 3-ethenylindoles and carbazole derivatives, showcasing the compound's applicability in generating complex heterocyclic structures (Yasuhara et al., 2002).

Palladium-Catalyzed Oxidative Carbonylation The palladium-catalyzed oxidative carbonylation of 2-ethynylanilines to produce (E)-3-(methoxycarbonyl)methylene-1,3-dihydroindol-2-ones further demonstrates the compound's role in facilitating novel organic transformations. This process underscores the utility of 2-Methoxyethyl (3-ethynylphenyl)carbamate in synthesizing indol-2-one derivatives under mild conditions (Gabriele et al., 2001).

Directed Lithiation and Functionalization Directed lithiation techniques using N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate showcase another scientific research application. This method allows for the functionalization of the compound at specific positions, highlighting its utility in the selective synthesis of substituted products (Smith et al., 2013).

Synthesis of Novel Anticholinesterases Research into the development of novel anticholinesterase inhibitors based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, utilizing carbamate derivatives, indicates the compound's potential in medicinal chemistry. This approach has yielded potent inhibitors of acetylcholinesterase and butyrylcholinesterase, revealing the compound's application in exploring treatments for conditions like Alzheimer's disease (Luo et al., 2005).

properties

IUPAC Name

2-methoxyethyl N-(3-ethynylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-10-5-4-6-11(9-10)13-12(14)16-8-7-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVCBZKCIRIRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl (3-ethynylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyethyl (3-ethynylphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methoxyethyl (3-ethynylphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
2-Methoxyethyl (3-ethynylphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Methoxyethyl (3-ethynylphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
2-Methoxyethyl (3-ethynylphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
2-Methoxyethyl (3-ethynylphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.